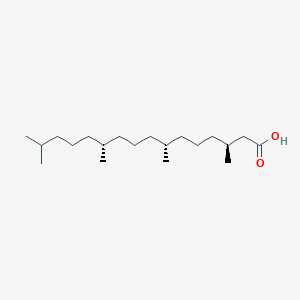

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is a complex organic compound with the molecular formula C20H40O2 It is a type of fatty acid derivative known for its unique structure, which includes multiple chiral centers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the necessary methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. These methods often utilize metal catalysts and high-pressure reactors to facilitate the necessary chemical transformations. The exact conditions can vary depending on the desired purity and scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,7,11R)-3,7,11,15-Tetramethylhexadecanoic acid involves its interaction with specific molecular targets within cells. It can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as lipid metabolism and energy production. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid: A diastereomer with similar properties but different spatial arrangement of atoms.

Phytanic acid: Another fatty acid derivative with a similar structure but different functional groups.

Uniqueness

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of stereochemistry on molecular function and interactions.

Biologische Aktivität

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid, commonly known as phytanic acid, is a branched-chain fatty acid that plays a significant role in human metabolism and health. This article delves into its biological activity, particularly its implications in metabolic disorders such as Refsum's disease, its biochemical pathways, and its environmental biodegradation.

- Molecular Formula : C20H40O2

- Molecular Weight : 312.53 g/mol

- CAS Number : 14721-66-5

- Synonyms : Phytanoic acid, NSC 108698

Biological Significance

Phytanic acid is derived from the diet and is primarily found in animal fats and dairy products. It is notable for its role in Refsum's disease, a rare genetic disorder characterized by the accumulation of phytanic acid due to defective alpha-oxidation. This section reviews the biological activity of phytanic acid in the context of human health and disease.

Metabolism and Pathophysiology

-

Alpha-Oxidation Deficiency :

- In individuals with Refsum's disease, the enzyme phytanoyl-CoA hydroxylase is deficient. This enzyme is crucial for converting phytanic acid to pristanic acid.

- The accumulation of phytanic acid leads to various neurological symptoms due to its incorporation into cellular lipids and potential disruption of myelin function .

- Clinical Manifestations :

Case Study 1: Refsum's Disease

A study involving patients with Refsum's disease highlighted the biochemical pathways affected by phytanic acid accumulation. Patients exhibited significantly elevated serum levels of phytanic acid compared to controls. The treatment approach often involves dietary restrictions to limit phytanic acid intake .

Case Study 2: Biodegradation Pathways

Research on the biodegradation of phytane (a related compound) by Mycobacterium ratisbonense demonstrated that this bacterium can metabolize phytane through multiple pathways. The study revealed that under nitrogen-starved conditions, significant proportions of storage lipids were accumulated during the degradation process .

Research Findings

- Biochemical Pathways :

- Environmental Impact :

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolism | Involves alpha and beta oxidation; impaired in Refsum's disease |

| Toxicity | Accumulation leads to neurological symptoms; affects vitamin metabolism |

| Microbial Degradation | Utilized by specific bacteria; significant in ecological contexts |

Eigenschaften

CAS-Nummer |

31653-05-1 |

|---|---|

Molekularformel |

C20H40O2 |

Molekulargewicht |

312.5 g/mol |

IUPAC-Name |

(3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1 |

InChI-Schlüssel |

RLCKHJSFHOZMDR-QRVBRYPASA-N |

Isomerische SMILES |

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)O |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.